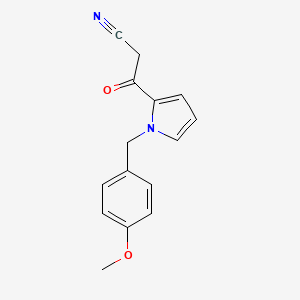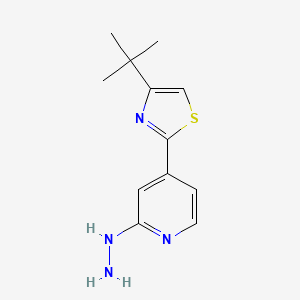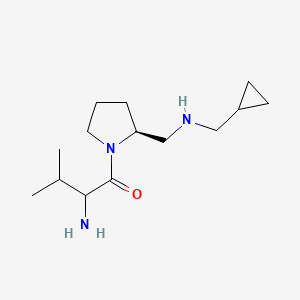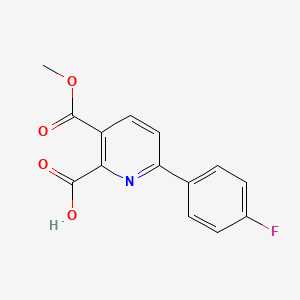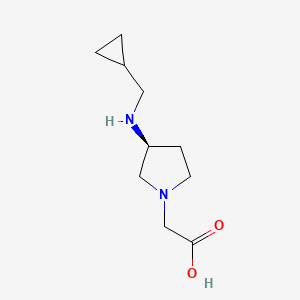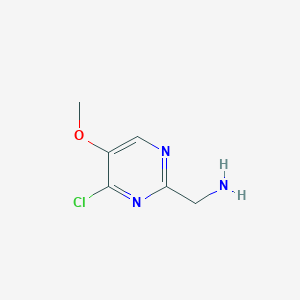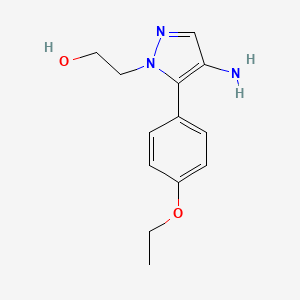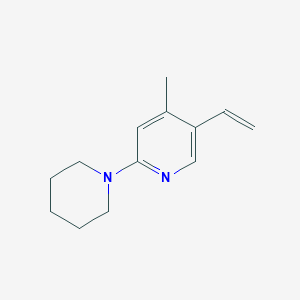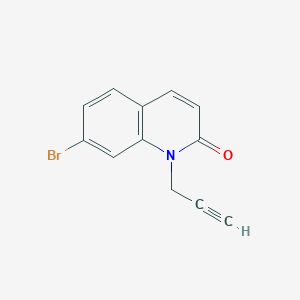
7-Bromo-1-(prop-2-yn-1-yl)quinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-1-(prop-2-yn-1-yl)quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a prop-2-yn-1-yl group in the quinoline structure may impart unique chemical and biological properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-(prop-2-yn-1-yl)quinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzonitrile and propargyl bromide.
Cyclization: The cyclization of the intermediate compounds to form the quinoline ring system can be carried out using various cyclization agents and catalysts.
Alkylation: The final step involves the alkylation of the quinoline ring with propargyl bromide to introduce the prop-2-yn-1-yl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-1-(prop-2-yn-1-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
7-Bromo-1-(prop-2-yn-1-yl)quinolin-2(1H)-one may have several scientific research applications, including:
Medicinal Chemistry: Quinoline derivatives are known for their potential as antimalarial, antibacterial, antifungal, and anticancer agents. This compound may be explored for similar activities.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Material Science: Quinoline derivatives are used in the development of organic semiconductors and light-emitting materials.
Mecanismo De Acción
The mechanism of action of 7-Bromo-1-(prop-2-yn-1-yl)quinolin-2(1H)-one would depend on its specific biological target. In general, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The presence of the bromine atom and the prop-2-yn-1-yl group may influence the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
7-Chloroquinoline: A well-known antimalarial agent.
7-Bromoquinoline: A precursor for various biologically active compounds.
1-(Prop-2-yn-1-yl)quinolin-2(1H)-one: A compound with similar structural features but lacking the bromine atom.
Uniqueness
The uniqueness of 7-Bromo-1-(prop-2-yn-1-yl)quinolin-2(1H)-one lies in the combination of the bromine atom and the prop-2-yn-1-yl group, which may impart distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C12H8BrNO |
|---|---|
Peso molecular |
262.10 g/mol |
Nombre IUPAC |
7-bromo-1-prop-2-ynylquinolin-2-one |
InChI |
InChI=1S/C12H8BrNO/c1-2-7-14-11-8-10(13)5-3-9(11)4-6-12(14)15/h1,3-6,8H,7H2 |
Clave InChI |
ORUVOIKPCNFGSM-UHFFFAOYSA-N |
SMILES canónico |
C#CCN1C(=O)C=CC2=C1C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


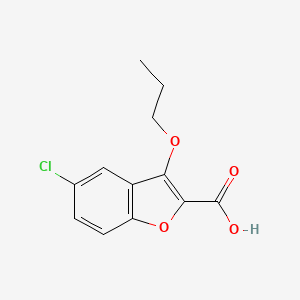
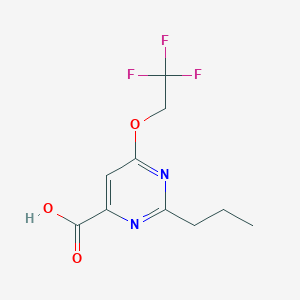


![6-Chloro-2-(3,4,5-trimethoxyphenyl)oxazolo[5,4-b]pyridine](/img/structure/B11794879.png)
